3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid is systematically named to reflect its structural components:
- Propanoic acid backbone : A three-carbon chain with a terminal carboxylic acid group.
- Geminal substituents at the β-carbon :
- Cyclohexyl group : A six-membered saturated hydrocarbon ring attached via a single bond.
- 4-Fluorophenyl group : A fluorine-substituted phenyl ring at the para position relative to the point of attachment.
The molecular formula, C₁₅H₁₉FO₂ , is derived from:
| Component | Formula | Contribution |
|---|---|---|
| Propanoic acid | C₃H₆O₂ | C₃H₅O₂ (after losing one H from the β-carbon) |
| Cyclohexyl | C₆H₁₁ | C₆H₁₁ |
| 4-Fluorophenyl | C₆H₄F | C₆H₄F |
This composition aligns with the compound’s CAS registry number 1831911-83-1 and SMILES notation O=C(O)C(C1=CC=C(F)C=C1)CC2CCCCC2.
Stereochemical Configuration and Conformational Isomerism
The β-carbon (second carbon of the propanoic acid) is a chiral center due to its four distinct substituents:
- Carboxylic acid group (C=O and -OH).
- Cyclohexyl group .
- 4-Fluorophenyl group .
- Hydrogen atom .
This configuration allows for two enantiomers (R and S configurations). However, the provided sources do not specify whether the compound exists as a racemic mixture or a single enantiomer.
Conformational isomerism arises from the cyclohexyl group’s ring puckering and rotational freedom. The equatorial position of bulky substituents (e.g., cyclohexyl) is typically favored in cyclohexane derivatives to minimize 1,3-diaxial interactions. In this compound, the cyclohexyl group’s conformation influences steric interactions with the 4-fluorophenyl moiety, though specific experimental data on this equilibrium is unavailable.
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is a gold standard for resolving molecular geometry, but no crystallographic data for this compound is reported in the provided sources. General insights from analogous fluorophenylpropanoic acids suggest:
- Hydrogen bonding : The carboxylic acid group participates in intermolecular hydrogen bonds, stabilizing crystalline lattices.
- π-π interactions : Aromatic rings may adopt face-to-face or edge-to-face orientations.
Without experimental data, these remain theoretical considerations.
Comparative Analysis with Related Fluorophenylpropanoic Acid Derivatives
The structural uniqueness of this compound is highlighted by comparing it to other derivatives:
Key differences :
Properties
IUPAC Name |
3-cyclohexyl-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSZDMSJKLPQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: Cyclohexyl bromide and 4-fluorobenzaldehyde are common starting materials.
Grignard Reaction: Cyclohexyl bromide reacts with magnesium in dry ether to form cyclohexyl magnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with 4-fluorobenzaldehyde to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding ketone using an oxidizing agent such as PCC (Pyridinium chlorochromate).
Reduction: The ketone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Carboxylation: The alcohol is then carboxylated to form this compound using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Halogenation or nitration reactions can occur on the aromatic ring.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, or H2O2.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Esterification Conditions: Acidic conditions with alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Esterification: Esters.
Scientific Research Applications
Organic Synthesis
The compound is widely utilized as an intermediate in organic synthesis. It serves as a building block for creating more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows chemists to explore various synthetic pathways that can lead to novel compounds with desired properties.
Research has indicated that 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid may exhibit biological activities that warrant further investigation. Studies have focused on its interactions with biological molecules, particularly its potential as an enzyme inhibitor. For instance, compounds with similar structures have been shown to inhibit soluble epoxide hydrolase (sEH), a target for anti-inflammatory therapies .
Pharmaceutical Development
The compound's therapeutic potential is being explored in drug development. Its structural features may enhance binding affinity to specific biological targets, making it a candidate for anti-inflammatory and analgesic medications. The presence of the fluorine atom is particularly significant as it can influence both pharmacokinetic and pharmacodynamic properties.
Case Studies
Several studies have investigated the applications of this compound:
- Inhibition Studies : Research on similar compounds has demonstrated their effectiveness in inhibiting sEH, which plays a crucial role in regulating inflammatory responses. The structure-activity relationship studies indicate that modifications in substituent groups can significantly affect inhibitory potency .
- Therapeutic Potential : Investigations into the analgesic properties of compounds related to this compound suggest promising outcomes for pain management therapies.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: May interact with enzymes, receptors, or ion channels.
Pathways: Can modulate signaling pathways involved in inflammation, pain, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*logP values estimated using fragment-based methods (e.g., Hansch approach) where experimental data is unavailable.
Substituent Effects on Physicochemical Properties
- Metabolic Stability : The 4-fluorophenyl group, common across all analogs, improves resistance to cytochrome P450-mediated oxidation, a feature critical for drug candidates .
- Steric Effects : Bulky substituents (e.g., cyclohexyl, biphenyl) may hinder enzymatic degradation or receptor binding, depending on the target .
Biological Activity
3-Cyclohexyl-3-(4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C15H19FO2. Its unique structural features, including a cyclohexyl group and a 4-fluorophenyl group, make it a subject of interest in medicinal chemistry and material science. This article explores its biological activities, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound consists of a propanoic acid backbone with cyclohexyl and 4-fluorophenyl substituents. The presence of fluorine is particularly noteworthy as it can significantly influence the compound's biological activity and chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H19FO2 |
| Molecular Weight | 252.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and functional group modifications. The detailed synthetic pathway is crucial for understanding its production and potential scalability for pharmaceutical applications.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. A study involving derivatives of propanoic acids showed that certain fluorinated compounds had enhanced activity against various bacterial strains, suggesting that this compound may also possess significant antimicrobial properties due to the presence of the fluorine atom .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, compounds with similar aromatic substitutions have demonstrated IC50 values in the low micromolar range against human leukemia cells, indicating potential anticancer activity . While specific data for this compound is limited, its structural similarity suggests it may exhibit comparable effects.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes implicated in disease processes. For instance, related propanoic acids have shown inhibitory effects on phospholipase A2, an enzyme associated with inflammatory responses. This inhibition could position this compound as a candidate for anti-inflammatory therapies .
Case Study 1: Antimicrobial Activity
A study tested several derivatives of propanoic acids against Gram-positive and Gram-negative bacteria using the agar diffusion method. Compounds similar to this compound exhibited zones of inhibition ranging from 9 to 20 mm, suggesting significant antimicrobial activity .
Case Study 2: Anticancer Potential
In a comparative analysis, compounds structurally akin to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells at concentrations that were not toxic to normal cells, highlighting their therapeutic potential .
Q & A
Q. What are the key synthetic challenges in preparing 3-cyclohexyl-3-(4-fluorophenyl)propanoic acid, and how are they addressed?
The synthesis of this compound involves introducing bulky substituents (cyclohexyl and fluorophenyl) to the propanoic acid backbone, which can lead to steric hindrance during coupling reactions. A common approach involves:
- Stepwise alkylation : Using cyclohexyl halides and 4-fluorophenyl Grignard reagents under controlled conditions to minimize cross-reactivity .
- Acid protection : Temporary protection of the carboxylic acid group (e.g., as a methyl ester) to prevent unwanted side reactions during functionalization .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product from diastereomers or unreacted intermediates .
Q. What analytical methods are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR are critical for verifying the positions of the cyclohexyl and fluorophenyl groups. The deshielding effect of the fluorine atom on aromatic protons (~7.2–7.4 ppm) and cyclohexyl proton splitting patterns (~1.2–2.1 ppm) are diagnostic .
- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS can confirm purity (>95%) and molecular weight .
- Elemental analysis : To validate the empirical formula (e.g., CHFO) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?
Enantioselective synthesis requires:
- Chiral catalysts : Use of Evans’ oxazolidinones or Sharpless asymmetric epoxidation to introduce stereocenters during propanoic acid backbone formation .
- Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time discrepancies >2 minutes indicate successful separation .
- Circular dichroism (CD) : To confirm absolute configuration by comparing experimental CD spectra with computational predictions .
Q. What computational strategies are used to predict the biological activity of this compound?
- Docking studies : Molecular docking with enzymes (e.g., cyclooxygenase-2) to assess binding affinity. The fluorophenyl group often enhances hydrophobic interactions, while the carboxylic acid moiety participates in hydrogen bonding .
- QSAR modeling : Correlating substituent electronic effects (Hammett σ values) with observed activity. The electron-withdrawing fluorine atom may modulate acidity (pKa ~3.5–4.0) and bioavailability .
- MD simulations : To evaluate conformational stability in aqueous vs. lipid environments, critical for drug design .
Q. How do conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) arise, and how are they resolved?
Discrepancies may stem from:
- Dynamic effects : Rotameric equilibria of the cyclohexyl group in solution vs. solid-state rigidity. Variable-temperature NMR can identify such behavior .
- Crystal packing : X-ray structures may show distorted geometries due to intermolecular forces, whereas NMR reflects time-averaged conformations .
- Validation : Cross-referencing with IR spectroscopy (C=O stretch ~1700 cm) and DFT-optimized structures to reconcile data .
Methodological Considerations
Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?
- pH control : Maintain buffers at pH 6.5–7.4 to prevent deprotonation of the carboxylic acid, which increases solubility but reduces membrane permeability .
- Lyophilization : Store the compound as a lyophilized powder to avoid hydrolysis. Reconstitute in DMSO (<5% v/v) for cell-based assays .
- Light protection : Shield from UV light to prevent fluorophenyl ring degradation .
Q. How are structure-activity relationships (SAR) systematically explored for derivatives of this compound?
- Substituent variation : Synthesize analogs with halogens (Cl, Br), methyl groups, or methoxy substituents on the phenyl ring to assess electronic/steric effects .
- Bioisosteric replacement : Replace the cyclohexyl group with adamantane or tert-butyl groups to study bulk tolerance in target binding pockets .
- Activity cliffs : Use IC data from enzyme inhibition assays to identify critical substituents (e.g., fluorine’s role in enhancing binding affinity by 2–3-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
